N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N-cyclohexyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydroquinoline moiety, and a pyrrolidine ring, making it a subject of interest for researchers.
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O2/c1-27-13-7-8-18-16-19(11-12-21(18)27)22(28-14-5-6-15-28)17-25-23(29)24(30)26-20-9-3-2-4-10-20/h11-12,16,20,22H,2-10,13-15,17H2,1H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJYBHHAKFUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the intermediate formed in the previous step.
Coupling with Cyclohexyl Group: The final step involves coupling the cyclohexyl group with the intermediate to form the desired compound. This step may require the use of coupling reagents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: A similar compound used as a condensing reagent in peptide synthesis.
N-Cyclohexyl-N-methyl Methylone (hydrochloride): Another related compound with different functional groups and applications.
Uniqueness
N-cyclohexyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, a synthetic compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant research findings, and potential applications.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 343.471 g/mol. The structure features a cyclohexyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O2 |
| Molecular Weight | 343.471 g/mol |
| CAS Number | 946281-16-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Tetrahydroquinoline Moiety : Achieved through the Pictet-Spengler reaction.
- Introduction of the Pyrrolidinyl Group : Alkylation of the tetrahydroquinoline derivative with a pyrrolidine derivative.
- Final Coupling : Reaction of intermediates under controlled conditions to yield the desired product.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in various biological pathways.
Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for metabolic processes.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Studies and Findings
Research studies have indicated various biological activities associated with this compound:
-
Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.
- Case Study : In vitro tests on breast cancer cell lines showed significant reduction in cell viability when treated with this compound.
-
Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in various models.
- Research Finding : Animal models demonstrated decreased levels of pro-inflammatory cytokines following administration.
- Neuroprotective Properties : Some studies indicate that it may have protective effects on neuronal cells under stress conditions.
Comparative Biological Activity Table
Q & A
Q. What are the critical synthetic steps and optimization strategies for producing N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide?
Answer: The synthesis involves multi-step reactions, including:
- Amide bond formation between the ethanediamide backbone and substituents (e.g., cyclohexyl and tetrahydroquinoline moieties) .
- Purification techniques such as recrystallization or column chromatography to achieve >95% purity, with yields optimized by controlling reaction temperature (e.g., 0–5°C for nitrile intermediates) and solvent polarity .
- Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm structural fidelity at each step .
Q. How is the molecular structure of this compound validated experimentally?
Answer: Key methods include:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns.
- 1H/13C NMR spectroscopy to resolve proton environments (e.g., distinguishing pyrrolidine N–CH2 signals from tetrahydroquinoline protons) .
- X-ray crystallography (if crystalline), though computational modeling (e.g., density functional theory) is often used to predict 3D conformation and electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies may arise from:
- Structural analogs : Compare activity profiles of derivatives (e.g., chlorophenyl vs. methoxyphenyl variants) to identify structure-activity relationships (SAR). For example, chlorophenyl groups enhance antibacterial activity, while methoxy groups may improve CNS penetration :
| Structural Feature | Biological Activity | Source Compound Example |
|---|---|---|
| Chlorophenyl moiety | Antibacterial | N'-(3-chlorophenyl) derivative |
| Tetrahydroquinoline core | CNS modulation | 1-methyl-THQ derivatives |
| Pyrrolidine substituent | Analgesic potential | Pyrrolidine-based analogs |
- Assay conditions : Standardize in vitro models (e.g., cell line selection, incubation time) to minimize variability .
Q. What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin transporters), focusing on hydrogen bonding with the ethanediamide carbonyl group and hydrophobic interactions with the cyclohexyl ring .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Tyr95 in enzyme active sites) .
- Pharmacophore modeling : Map electrostatic and steric features to prioritize derivatives for synthesis .
Q. How can researchers design derivatives with enhanced target selectivity?
Answer:
- Functional group substitution : Replace the pyrrolidine ring with piperidine to modulate steric bulk and improve blood-brain barrier penetration .
- Bioisosteric replacement : Substitute the tetrahydroquinoline unit with isoquinoline to enhance π-π stacking with aromatic residues in enzyme pockets .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility and bioavailability .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic routes, and how can they be addressed?
Answer:
- Low yields in amidation steps : Optimize coupling reagents (e.g., use HATU instead of DCC) and activate carboxyl groups via in situ formation of mixed anhydrides .
- Byproduct formation during cyclization : Employ high-dilution conditions to suppress oligomerization and monitor reactions via HPLC .
Q. How can stability issues (e.g., hydrolysis) be mitigated during storage and testing?
Answer:
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon) to prevent moisture-induced degradation .
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays to minimize amide bond hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
